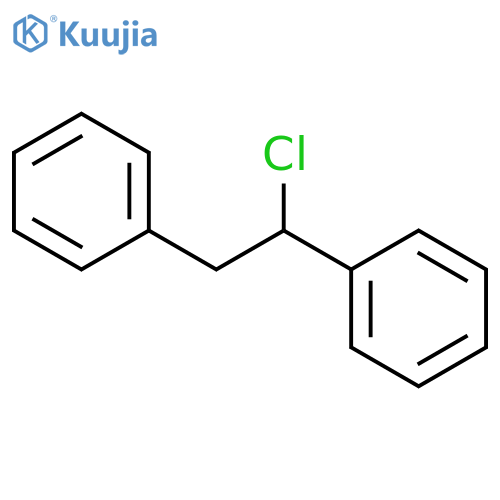Cas no 4714-14-1 ((2-chloro-2-phenylethyl)benzene)

4714-14-1 structure
商品名:(2-chloro-2-phenylethyl)benzene
(2-chloro-2-phenylethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,1''-(1-chloroethane-1,2-diyl)dibenzene
- (1-chloro-2-phenylethyl)benzene
- 1,1'-(1-Chloroethane-1,2-diyl)dibenzene
- 1,2-DIPHENYLCHLOROETHANE
- benzene, 1,1'-(1-chloro-1,2-ethanediyl)bis-
- (2-chloro-2-phenylethyl)benzene
- 2-chloro-1,2-diphenylethane
- NSC-93
- CS-0262243
- DS-008232
- G49555
- NSC 93
- EN300-81869
- 1-chloro-1,2-diphenylethane
- 1,2-Diphenyl chloroethane
- SCHEMBL253443
- 4714-14-1
- UVROAJFELBNMRA-UHFFFAOYSA-N
- AKOS002663181
- NSC93
- .ALPHA.-CHLORODIBENZYL
-
- MDL: MFCD01910064
- インチ: InChI=1S/C14H13Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2
- InChIKey: UVROAJFELBNMRA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 216.07069
- どういたいしつりょう: 216.071
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 295.3±9.0 °C at 760 mmHg
- フラッシュポイント: 128.3±11.4 °C
- 屈折率: 1.582
- PSA: 0
- じょうきあつ: 0.0±0.6 mmHg at 25°C
(2-chloro-2-phenylethyl)benzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-chloro-2-phenylethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-81869-0.05g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.05g |
$155.0 | 2023-09-02 | |
| Enamine | EN300-81869-1.0g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 1.0g |
$671.0 | 2023-02-12 | |
| Enamine | EN300-81869-0.1g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 0.1g |
$232.0 | 2023-09-02 | |
| Aaron | AR01AKID-250mg |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 250mg |
$481.00 | 2025-02-14 | |
| 1PlusChem | 1P01AKA1-50mg |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 50mg |
$246.00 | 2024-05-01 | |
| Enamine | EN300-81869-10g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 10g |
$2884.0 | 2023-09-02 | |
| 1PlusChem | 1P01AKA1-10g |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 93% | 10g |
$3627.00 | 2024-05-01 | |
| Aaron | AR01AKID-50mg |
(2-chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 50mg |
$239.00 | 2025-02-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332913-2.5g |
(2-Chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 2.5g |
¥33132.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332913-1g |
(2-Chloro-2-phenylethyl)benzene |
4714-14-1 | 95% | 1g |
¥16903.00 | 2024-05-12 |
(2-chloro-2-phenylethyl)benzene 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
4714-14-1 ((2-chloro-2-phenylethyl)benzene) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
